

Solubility of 5-(Bromomethyl)undecane in organic solvents

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Compound of Interest

Compound Name: 5-(Bromomethyl)undecane

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An In-Depth Technical Guide to the Solubility of **5-(Bromomethyl)undecane** in Organic Solvents

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Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of **5-(Bromomethyl)undecane** in organic solvents. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical principles governing its solubility, practical guidance on solvent selection, and a detailed protocol for empirical solubility determination. The guide synthesizes theoretical knowledge with practical insights to facilitate the effective use of this versatile reagent in various chemical applications.

Introduction to 5-(Bromomethyl)undecane

5-(Bromomethyl)undecane (CAS No. 85531-02-8) is a branched alkyl halide with the molecular formula $C_{12}H_{25}Br$.^[1] Its structure, featuring a long, non-polar undecane backbone with a bromomethyl group at the 5-position, is a primary determinant of its physical and chemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of organic electronic materials and as a reagent for creating bio-related surfactants.^{[2][3]} A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, and purification.

Physicochemical Properties:

- Molecular Weight: 249.23 g/mol [4]
- Appearance: Colorless to light yellow clear or cloudy liquid[2][5]
- Predicted Density: ~1.037 g/cm³[1][2]
- Predicted Boiling Point: ~271.6 °C[1][2]
- Structure: A branched structure with a significant non-polar character.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For **5-(Bromomethyl)undecane**, its large non-polar alkyl structure and the weakly polar bromomethyl group are the key determinants of its solubility profile.

Intermolecular Forces at Play:

- London Dispersion Forces: As a molecule with a substantial alkyl chain, London dispersion forces are the predominant intermolecular interactions for **5-(Bromomethyl)undecane**. These forces are also the primary interactions in non-polar organic solvents.[7]
- Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment, allowing for weak dipole-dipole interactions.

The dissolution of **5-(Bromomethyl)undecane** in an organic solvent is energetically favorable when the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of new solute-solvent interactions.[6] Consequently, **5-(Bromomethyl)undecane** is expected to be readily soluble in solvents that primarily exhibit London dispersion forces and weak dipole-dipole interactions.

Conversely, its solubility in highly polar, protic solvents like water is expected to be very low. The strong hydrogen bonding network in water is energetically more stable than the weaker interactions that would be formed with **5-(Bromomethyl)undecane**. [6][8]

Predicted Solubility Profile

While extensive quantitative solubility data for **5-(Bromomethyl)undecane** is not readily available in the public domain, a qualitative and predictive solubility profile can be constructed based on its structural similarity to other long-chain bromoalkanes and the fundamental principles of solubility.[9]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Non-Polar	Hexane, Heptane, Toluene	High / Miscible	"Like dissolves like"; strong London dispersion forces in both solute and solvent lead to favorable interactions. [6] [7]
Weakly Polar	Diethyl Ether, THF	High / Miscible	The dominant non-polar character of 5-(Bromomethyl)undecane allows for favorable interactions with these solvents.
Moderately Polar	Dichloromethane (DCM)	High / Miscible	DCM is a common solvent in syntheses involving 5-(Bromomethyl)undecane, indicating good solubility. [2] [10] It can engage in dipole-dipole interactions.
Polar Aprotic	Acetone, Acetonitrile	Moderate to Low	The polarity of these solvents may be too high for optimal interaction with the largely non-polar solute. Some solubility is expected due to dipole-dipole interactions.
Polar Protic	Ethanol, Methanol	Low	The energetic cost of disrupting the hydrogen bonding network of the solvent

is not sufficiently compensated by the formation of new, weaker solute-solvent interactions.[8]

Aqueous

Water

Very Low / Immiscible

The significant non-polar character of the molecule and its inability to form hydrogen bonds lead to very poor solubility in water.[8][11]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an empirical approach is necessary. The following protocol outlines a reliable method for determining the solubility of **5-(Bromomethyl)undecane** in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of **5-(Bromomethyl)undecane** in a selected organic solvent.

Materials:

- **5-(Bromomethyl)undecane** (>97% purity)[5]
- Selected organic solvent (analytical grade)
- Temperature-controlled shaker or water bath
- Calibrated analytical balance
- Vials with screw caps
- Micropipettes

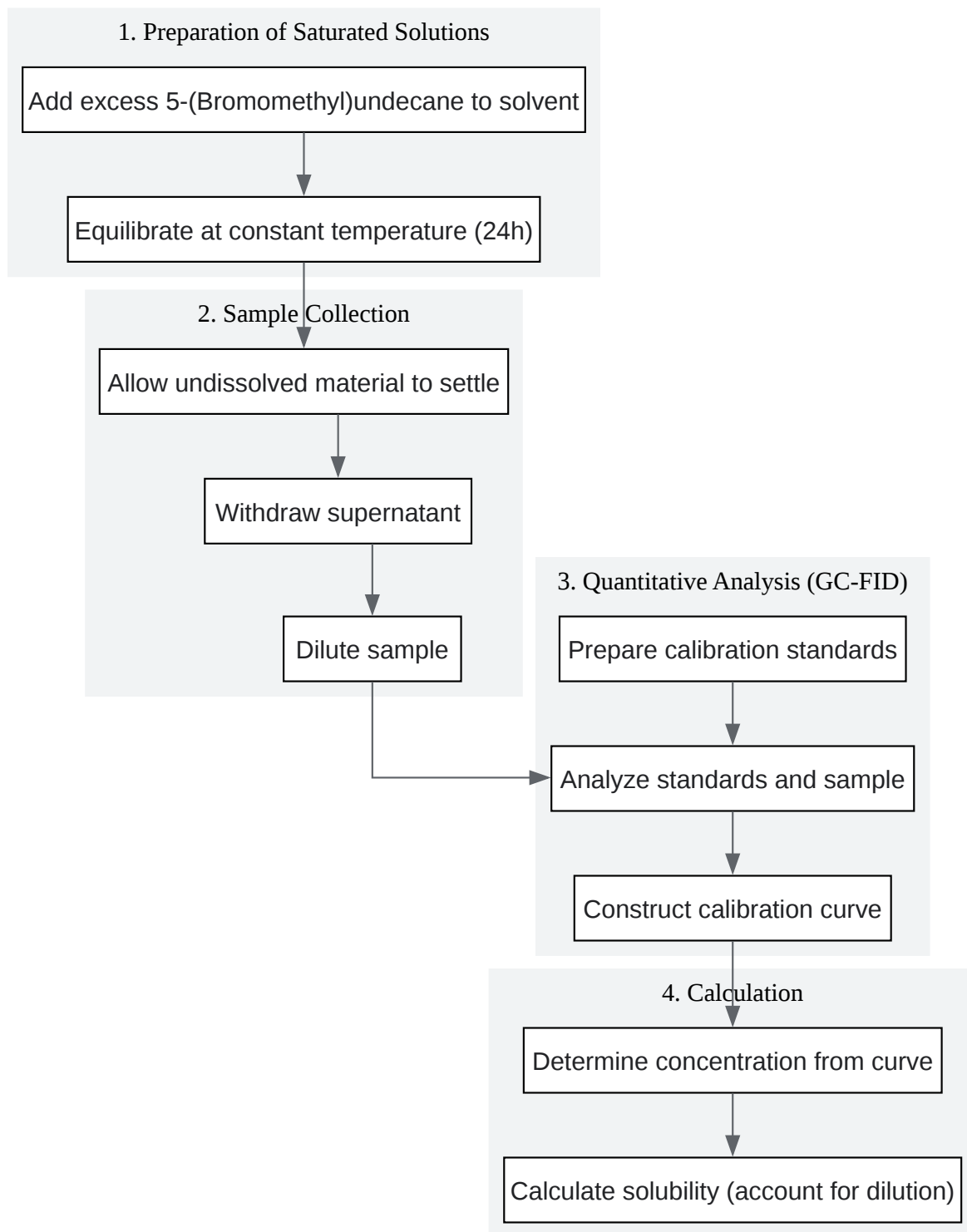
- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Protocol:

- Preparation of Saturated Solutions:
 - Add an excess amount of **5-(Bromomethyl)undecane** to a series of vials containing a known volume of the selected organic solvent. The excess solid/liquid phase should be clearly visible.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Equilibrate the samples for at least 24 hours to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
 - Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantitative Analysis (GC-FID Example):
 - Prepare a series of calibration standards of **5-(Bromomethyl)undecane** in the chosen solvent at known concentrations.
 - Analyze the calibration standards and the diluted sample by GC-FID.

- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **5-(Bromomethyl)undecane** in the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of **5-(Bromomethyl)undecane** in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Diagram of Experimental Workflow:



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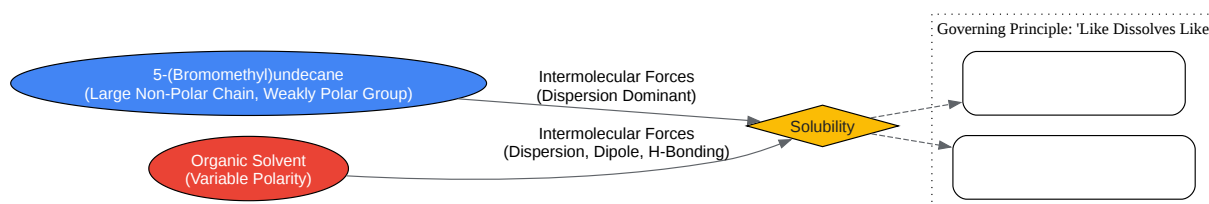
Caption: Workflow for the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models range from parameter-based approaches to more complex machine learning algorithms.

- **Hansen Solubility Parameters (HSP):** This method partitions the Hildebrand solubility parameter into three components: dispersion (δ_d), polar (δ_p), and hydrogen bonding (δ_h). [12] A substance is likely to dissolve in a solvent if their HSP values are similar.
- **Machine Learning Models:** Recent advancements have led to the development of machine learning models that can predict solubility with high accuracy.[13][14] These models are trained on large datasets of experimental solubility data and use molecular descriptors to predict the solubility of new compounds in various solvents and at different temperatures.[12] [15]

Diagram of Factors Influencing Solubility:



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Caption: Key factors influencing the solubility of **5-(Bromomethyl)undecane**.

Conclusion

The solubility of **5-(Bromomethyl)undecane** is primarily dictated by its significant non-polar character, stemming from its long, branched alkyl chain. It exhibits high solubility in non-polar

and weakly polar organic solvents, where London dispersion forces are the dominant intermolecular interactions. Its solubility decreases with increasing solvent polarity, and it is practically insoluble in water. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust methodology. Furthermore, computational models can serve as a valuable predictive tool in the early stages of solvent screening and process development.

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